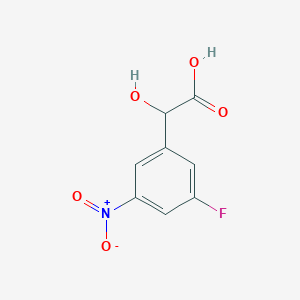![molecular formula C12H8N2OS B13692575 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a pyridine substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzamide with 2-bromopyridine under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which cyclizes to form the isothiazole ring. The reaction is usually carried out in an anhydrous solvent such as toluene, at elevated temperatures (around 140°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Selectfluor in acetonitrile at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Isothiazole: A simpler analog without the fused benzene ring.
Benzothiazole: Similar structure but lacks the pyridine substituent.
Uniqueness
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both the isothiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
特性
分子式 |
C12H8N2OS |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
2-pyridin-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H |
InChIキー |
FERJOBBPSYQFLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)

![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)


![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)

